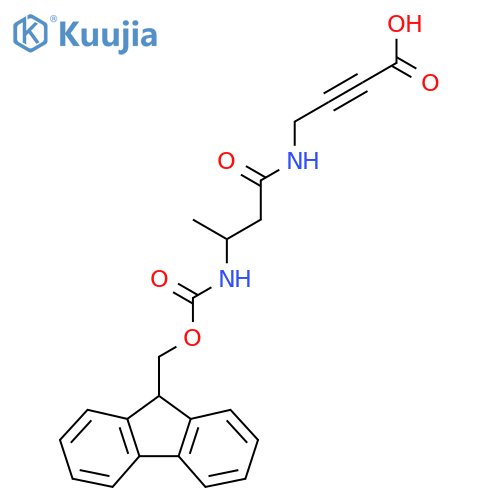

Cas no 2171993-47-6 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid

- 2171993-47-6

- EN300-1550454

- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid

-

- インチ: 1S/C23H22N2O5/c1-15(13-21(26)24-12-6-11-22(27)28)25-23(29)30-14-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,15,20H,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)

- InChIKey: SKEGPNMDVXMNAC-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C)CC(NCC#CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 406.15287181g/mol

- どういたいしつりょう: 406.15287181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 687

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 105Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1550454-5.0g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid |

2171993-47-6 | 5g |

$9769.0 | 2023-05-23 | ||

| Enamine | EN300-1550454-2.5g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid |

2171993-47-6 | 2.5g |

$6602.0 | 2023-05-23 | ||

| Enamine | EN300-1550454-500mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid |

2171993-47-6 | 500mg |

$1014.0 | 2023-09-25 | ||

| Enamine | EN300-1550454-50mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid |

2171993-47-6 | 50mg |

$888.0 | 2023-09-25 | ||

| Enamine | EN300-1550454-0.25g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid |

2171993-47-6 | 0.25g |

$3099.0 | 2023-05-23 | ||

| Enamine | EN300-1550454-1.0g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid |

2171993-47-6 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1550454-10.0g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid |

2171993-47-6 | 10g |

$14487.0 | 2023-05-23 | ||

| Enamine | EN300-1550454-100mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid |

2171993-47-6 | 100mg |

$930.0 | 2023-09-25 | ||

| Enamine | EN300-1550454-10000mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid |

2171993-47-6 | 10000mg |

$4545.0 | 2023-09-25 | ||

| Enamine | EN300-1550454-5000mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]but-2-ynoic acid |

2171993-47-6 | 5000mg |

$3065.0 | 2023-09-25 |

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid 関連文献

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acidに関する追加情報

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic Acid (CAS No. 2171993-47-6): An Advanced Compound in Medicinal Chemistry

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid (CAS No. 2171993-47-6) is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound, often referred to as Fmoc-Lys(Boc)-OH, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its versatile reactivity and stability make it an essential tool in the development of novel therapeutic agents.

The chemical structure of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to temporarily block the amino group. The Fmoc group can be efficiently removed under mild conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). This makes 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid an indispensable reagent in the synthesis of complex peptides and proteins.

Recent advancements in the field have highlighted the importance of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used to synthesize potent inhibitors of protein-protein interactions (PPIs), which are critical targets in many diseases, including cancer and neurodegenerative disorders. The ability to precisely control the structure and reactivity of this compound has opened new avenues for drug discovery and development.

In addition to its role in peptide synthesis, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid has also shown promise in the field of chemical biology. Researchers at the University of California, San Francisco, have utilized this compound to develop novel probes for studying cellular processes. By incorporating specific functional groups into the molecule, they were able to create highly selective probes that can be used to monitor and manipulate protein function in living cells. This has significant implications for understanding disease mechanisms and developing targeted therapies.

The synthetic versatility of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid is further enhanced by its compatibility with various synthetic methodologies. For example, it can be readily coupled with other amino acids using standard coupling reagents such as HATU or HBTU, making it a valuable building block in combinatorial chemistry. This flexibility allows chemists to rapidly screen large libraries of compounds for biological activity, accelerating the drug discovery process.

Beyond its applications in drug discovery, 4-3-{(Fmoc-amino)butanamidobut}-2-y noic acid has also found use in materials science. Its unique properties make it suitable for the synthesis of functional polymers and nanomaterials with potential applications in drug delivery and tissue engineering. For instance, researchers at MIT have developed a series of biodegradable polymers using this compound as a monomer, which can be tailored to release drugs at specific rates and locations within the body.

The safety profile of 4-{(Fmoc-amino)butanamidobut}-2-y noic acid is another important consideration. Extensive toxicological studies have shown that this compound is generally well-tolerated and does not exhibit significant toxicity at relevant concentrations. This makes it a safe choice for use in both research and industrial settings.

In conclusion, 4-{(Fmoc-amino)butanamidobut}-2-y noic acid (CAS No. 2171993-47-6) is a versatile and powerful compound with a wide range of applications in medicinal chemistry, chemical biology, and materials science. Its unique structural features and reactivity make it an essential tool for researchers working on the development of novel therapeutic agents and advanced materials. As research continues to advance, it is likely that new applications for this compound will be discovered, further cementing its importance in the scientific community.

2171993-47-6 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobut-2-ynoic acid) 関連製品

- 2764021-82-9(5-(3-Oxoprop-1-yn-1-yl)pyridine-3-carboxylic acid)

- 730958-61-9(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid)

- 1813568-55-6(Methyl 2-carbamimidoylbenzoate)

- 2171750-14-2(6-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-ethylhexanoic acid)

- 886909-96-2(5-({1,4-dioxa-8-azaspiro4.5decan-8-yl}(furan-2-yl)methyl)-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

- 1000571-87-8(<br>2-(2-Chloro-6-fluoro-4-trifluoromethylphenyl)-1,2-dihydro-5-phenyl-3H-1,2,4 -triazol-3-one)

- 16424-04-7(6-isothiocyanatohexanoic acid)

- 2016332-24-2(4-Amino-1-(3-bromophenyl)cyclohexan-1-ol)

- 1547285-79-9(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid)

- 1804765-06-7(Ethyl 3-(aminomethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate)